molecular formula C8H7BrN2 B3102883 6-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427382-24-8

6-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B3102883
CAS No.: 1427382-24-8
M. Wt: 211.06 g/mol
InChI Key: NKOMKKATKUMJII-UHFFFAOYSA-N
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Description

6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-5-10-11(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMKKATKUMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=NN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Bridged Nitrogen Containing Heterocycles in Contemporary Chemical and Biological Sciences

Bridged nitrogen-containing heterocycles, which feature a nitrogen atom at a bridgehead position connecting two rings, are fundamental structural motifs in the chemical and biological sciences. These compounds are integral to a vast array of natural products, including many alkaloids with notable bioactivity. mdpi.com Their prevalence is underscored by the fact that 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, highlighting their immense value in drug design and development. mdpi.com

The unique three-dimensional structures and electronic properties of these scaffolds make them crucial in medicinal chemistry, where they serve as frameworks for developing new therapeutic agents. mdpi.com Nitrogen heterocycles are known to mimic various natural metabolites and products, a key reason for their pivotal role in modern drug design. chemicalbook.com Beyond pharmaceuticals, their applications extend to agrochemicals, polymers, dyes, and corrosion inhibitors. mdpi.comchemicalbook.com The compact yet functionally diverse nature of these molecules, combining the stability of carbocyclic rings with the unique properties conferred by electron-rich nitrogen atoms, makes them versatile building blocks in materials science and organic synthesis. chemicalbook.com

Historical Development and Evolution of Pyrazolo 1,5 a Pyridine Research

The study of pyrazolo[1,5-a]pyridines, a specific class of nitrogen-bridgehead heterocycles, dates back to the mid-20th century. nih.gov Early research primarily concentrated on the fundamental synthesis and chemical reactivity of this fused heterocyclic system. nih.gov Scientists investigated various chemical pathways to construct the core structure, with a significant focus on cyclization and condensation reactions. nih.gov

Over the decades, the synthetic toolbox for creating pyrazolo[1,5-a]pyridine (B1195680) derivatives has expanded considerably. Key methodologies that have been developed include:

Cyclization and Condensation Reactions: These remain widely used strategies, often involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents to form the fused pyrimidine (B1678525) ring. nih.gov

Multicomponent Reactions: More recent approaches utilize multicomponent reactions, which allow for the construction of highly substituted pyrazolo[1,5-a]pyrimidines in a single step. nih.gov

Cross-Dehydrogenative Coupling (CDC): An efficient method for forming C-C bonds, this has been applied to the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of these compounds. nih.govchemijournal.com

[3+2] Cycloaddition: This powerful reaction, for instance between N-aminopyridines and α,β-unsaturated carbonyl compounds, provides a direct route to the pyrazolo[1,5-a]pyridine core. organic-chemistry.org

This evolution in synthetic strategies has enabled chemists to create a vast library of pyrazolo[1,5-a]pyridine analogs with diverse functionalities, paving the way for extensive investigation into their biological activities. nih.gov

The Pyrazolo 1,5 a Pyridine System As a Privileged Scaffold in Advanced Organic Synthesis and Chemical Biology

Foundational Strategies for Pyrazolo[1,5-a]pyridine Core Construction

The assembly of the pyrazolo[1,5-a]pyridine core is a critical step in the synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. Several foundational strategies, including cycloaddition reactions, condensation reactions, and multi-component approaches, offer versatile pathways to this heterocyclic system.

Cycloaddition Reactions, including [3+2] Annulation-Aromatization

One of the most powerful methods for the synthesis of the pyrazolo[1,5-a]pyridine core is through [3+2] cycloaddition reactions. organic-chemistry.orgrsc.org This approach typically involves the reaction of an N-aminopyridinium ylide, serving as a 1,3-dipole, with a suitable dipolarophile such as an alkyne or an alkene. Subsequent aromatization then yields the final pyrazolo[1,5-a]pyridine ring system.

For the specific synthesis of this compound, this strategy would necessitate the use of a 3-bromo-4-methyl-N-aminopyridinium salt as the precursor to the 1,3-dipole. The reaction of this substituted N-aminopyridinium salt with a suitable dipolarophile, followed by oxidation or elimination, would lead to the desired product. A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the preparation of multisubstituted pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, offering good to excellent yields and high regioselectivity. doi.org This methodology has been successfully applied to the synthesis of related compounds, such as 4,7-Dibromo-6-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, confirming the feasibility of incorporating a methyl group at the 6-position (which corresponds to the 7-position in the target molecule's nomenclature) through this route. doi.org

The general scheme for this approach is outlined below:

Scheme 1: General [3+2] Cycloaddition Approach
N-aminopyridinium salt + Dipolarophile → Dihydropyrazolo[1,5-a]pyridine → this compound

The choice of the dipolarophile can influence the substitution pattern at other positions of the pyrazolo[1,5-a]pyridine ring. For instance, the use of ynals in a direct [3+2]-cycloaddition of N-aminopyridinium ylides can be employed to build the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. rsc.org

Condensation Reactions with 5-Amino-1H-pyrazoles and Biselectrophilic Systems

A widely employed and versatile method for the construction of the pyrazolo[1,5-a]pyrimidine ring system, which is structurally related to pyrazolo[1,5-a]pyridines, involves the condensation of 5-amino-1H-pyrazoles with various 1,3-biselectrophilic reagents. rsc.org This strategy can be conceptually adapted for the synthesis of pyrazolo[1,5-a]pyridines.

To synthesize this compound via this route, a key intermediate would be a suitably substituted 5-aminopyrazole. The subsequent condensation with a biselectrophilic partner containing a bromo and a methyl group at the appropriate positions would lead to the target molecule. For example, the reaction of a 5-aminopyrazole with a 2-bromo-3-methyl-1,3-dicarbonyl compound or a related β-enaminone under acidic or basic conditions, often enhanced by microwave irradiation, could afford the desired product. asianpubs.orgresearchgate.net

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration to furnish the fused heterocyclic system.

Reactant 1Reactant 2ConditionsProduct
5-Amino-1H-pyrazole2-Bromo-3-methyl-1,3-dicarbonyl compoundAcid or base catalysis, heat or microwaveThis compound
5-Amino-1H-pyrazoleBromo-β-enaminoneMicrowave irradiationThis compound

Table 1: Condensation Reaction Components for the Synthesis of this compound

Multi-component Reaction Approaches for Enhanced Structural Diversity

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules in a single step from three or more starting materials. longdom.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate structural diversity.

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to design a potential synthetic route. Such a reaction could conceivably involve a substituted pyrazole, a bromo-containing component, and a methyl-containing component that react in a one-pot process. For instance, a three-component reaction of an enaminone, an aldehyde, and an aminopyrazole has been utilized for the synthesis of pyrazolo[3,4-b]pyridine derivatives. longdom.org A similar strategy, with appropriately chosen starting materials, could be envisioned for the construction of the pyrazolo[1,5-a]pyridine core with the desired 6-bromo and 7-methyl substitution pattern.

Catalysis in Pyrazolo[1,5-a]pyridine Synthesis

Catalysis plays a pivotal role in the synthesis and functionalization of pyrazolo[1,5-a]pyridine derivatives, enabling the introduction of various functional groups with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in these transformations.

Palladium-Catalyzed Transformations for Functional Group Introduction

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for the functionalization of heterocyclic compounds, including pyrazolo[1,5-a]pyridines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable for introducing aryl, vinyl, and alkynyl groups onto the pyrazolo[1,5-a]pyridine scaffold.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the pyrazolo[1,5-a]pyridine core, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For the synthesis of this compound, one could envision a two-step approach starting from 7-methylpyrazolo[1,5-a]pyridine. A subsequent palladium-catalyzed regioselective C-H bromination at the 6-position would then yield the final product. The regioselectivity of such a reaction would be a critical factor to control.

Reaction TypeSubstrateReagentCatalystProduct
C-H Bromination7-Methylpyrazolo[1,5-a]pyridineBrominating agent (e.g., NBS)Pd(OAc)₂This compound

Table 2: Potential Palladium-Catalyzed Synthesis of this compound

Copper-Mediated Cyclizations

Copper-catalyzed reactions have also proven to be highly effective in the synthesis of nitrogen-containing heterocycles. Copper-mediated cyclizations can be employed for the construction of the pyrazolo[1,5-a]pyridine ring system. For example, an aerobic copper-catalyzed oxidative domino cyclization of methyl azaarenes with pyrazol-5-amines has been developed to access dipyrazolo-fused pyridines. rsc.org

In the context of synthesizing this compound, a copper-catalyzed approach could involve the cyclization of a precursor molecule containing the necessary bromo and methyl substituents. The versatility of copper catalysis in forming C-N and C-C bonds makes it a valuable tool for designing novel synthetic routes to this target compound.

Rhodium-Catalyzed Multicomponent Syntheses

While multicomponent reactions (MCRs) are a powerful tool for building molecular complexity, and rhodium catalysis is prominent in organic synthesis, specific reports detailing rhodium-catalyzed multicomponent syntheses for the pyrazolo[1,5-a]pyridine core are not extensively documented in the reviewed literature. However, the utility of rhodium catalysis in constructing related fused pyrazole systems is established. For instance, a cooperative catalysis system involving silver(I) and rhodium(I) has been successfully employed in a tandem reaction to synthesize pyrazolo[5,1-a]isoquinolines. rsc.org This process involves a 6-endo-cyclization followed by a [3 + 2] cycloaddition, demonstrating the potential of rhodium catalysts to facilitate complex cyclization cascades for building fused N-heterocycles. rsc.org The development of similar rhodium-catalyzed MCRs could offer novel and efficient pathways to substituted pyrazolo[1,5-a]pyridines.

Metal-Free Synthetic Protocols

The synthesis of pyrazolo[1,5-a]pyridines under metal-free conditions aligns with the principles of green chemistry, offering pathways that avoid potentially toxic and expensive metal catalysts. One prominent strategy is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This reaction can be conducted in a solvent like N-methylpyrrolidone at room temperature, providing a straightforward route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

Another significant metal-free approach involves cross-dehydrogenative coupling (CDC) reactions. An efficient method has been developed using acetic acid (AcOH) and molecular oxygen (O₂) as the promoter and sole oxidant, respectively, to couple N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org This process occurs under mild, environmentally compatible conditions and features high atom economy, a broad substrate scope, and simple work-up procedures. nih.govacs.org The reaction is believed to proceed through an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization. nih.gov These protocols demonstrate that robust, efficient, and sustainable methods are available for the synthesis of the pyrazolo[1,5-a]pyridine scaffold without reliance on transition metals.

Strategies for Introducing Halogen and Alkyl Substituents on the Pyrazolo[1,5-a]pyridine Ring System

Regioselective Synthesis of Substituted Pyrazolo[1,5-a]pyridines

The ability to control the position of substituents on the pyrazolo[1,5-a]pyridine core is critical for developing specific analogs like this compound. Regioselectivity has been a significant challenge, particularly when using asymmetric N-amino-pyridinium salts, which can lead to a mixture of regioisomers. sci-hub.se

Several modern synthetic methods have been developed to address this. A notable example is a TEMPO-mediated [3 + 2] annulation–aromatization protocol involving N-aminopyridines and α,β-unsaturated compounds. doi.org This method provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. doi.org For instance, the reaction of 3-methyl-N-aminopyridine with acrylonitrile (B1666552) under these conditions yielded the 4-methyl-substituted product as the major isomer over the 6-methyl isomer in a 4:1 ratio. doi.org

Another strategy involves the condensation of 5-aminopyrazoles with β-enaminones under microwave irradiation, which has been shown to be highly regioselective, affording 7-aryl-substituted products exclusively over the 5-aryl isomers. nih.gov Control of regioselectivity can also be achieved by carefully selecting the reaction partners and conditions, as demonstrated in methods that lead to the selective formation of either pyrazolo[1,5-a]pyridines or the isomeric imidazo[1,5-a]pyridines from a common intermediate. sci-hub.senih.gov

Synthesis of Bromo- and Methyl-Substituted Pyrazolo[1,5-a]pyridine Analogues

The introduction of bromo and methyl groups onto the pyrazolo[1,5-a]pyridine scaffold has been achieved through various synthetic routes. Halogenated pyridines serve as key starting materials for creating bromo-substituted analogs. For example, a TEMPO-mediated annulation has been used to synthesize 4,7-dibromo-6-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, demonstrating the feasibility of incorporating both bromo and methyl groups in a single molecule. doi.org

Synthetic strategies often tolerate a range of substituents on the starting pyridine (B92270) ring. It has been shown that starting pyridines with fluoro, chloro, and bromo substituents are compatible with certain cyclization conditions. sci-hub.se Similarly, methyl-substituted pyrazolo[1,5-a]pyridines can be obtained in moderate yields. sci-hub.se While a direct, single-step synthesis for this compound is not explicitly detailed in the provided sources, the synthesis of related structures is well-established. For instance, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been synthesized via a microwave-assisted, base-catalyzed reaction, indicating that the 6-bromo substitution pattern is accessible within related heterocyclic systems. chemijournal.com

The table below summarizes examples of synthesized bromo- and methyl-substituted pyrazolo[1,5-a]pyridines.

Compound NameSynthetic MethodReference
4-Methylpyrazolo[1,5-a]pyridine-3-carbonitrileTEMPO-mediated [3+2] annulation doi.org
4,7-Dibromo-6-methylpyrazolo[1,5-a]pyridine-3-carbonitrileTEMPO-mediated [3+2] annulation doi.org
7-(m-Bromophenyl)pyrazolo[1,5-a]pyridinePalladium-catalyzed C-H activation acs.org
Methyl-substituted pyrazolo[1,5-a]pyridines1,3-dipolar cycloaddition sci-hub.se
Bromo-substituted pyrazolo[1,5-a]pyridines1,3-dipolar cycloaddition sci-hub.se

Examination of Functional Group Compatibility in Synthetic Pathways

The utility of a synthetic method is often defined by its tolerance for a wide range of functional groups, which allows for the creation of diverse molecular libraries. The synthesis of pyrazolo[1,5-a]pyridines has been shown to be compatible with a variety of functional groups.

Palladium-catalyzed cross-dehydrogenative coupling reactions for synthesizing bipyrazolo[1,5-a]pyridines have demonstrated good functional group tolerance. acs.org Similarly, metal-free CDC reactions proceed effectively with substrates bearing various substituents. acs.org In regioselective syntheses, both electron-withdrawing (e.g., cyano) and electron-donating (e.g., methoxy, methyl) substituents on the pyridine ring are well-tolerated. sci-hub.se Furthermore, cascade reactions for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines, a related scaffold, have also shown good functional group tolerance, including applications in the structural modification of natural products like estrone (B1671321) and formononetin. nih.gov This broad compatibility is crucial for the synthesis of complex molecules and for the late-stage functionalization of drug candidates.

Advanced Synthetic Techniques and Approaches

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, yield, and environmental friendliness. The synthesis of pyrazolo[1,5-a]pyridines has benefited significantly from such approaches.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines and related pyrazole-fused heterocycles. rsc.orgrsc.orgresearchgate.net This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov For example, a palladium-catalyzed, solvent-free reaction of β-halovinyl aldehydes and aminopyrazoles under microwave irradiation provides an efficient route to various pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org Solvent-free, microwave-assisted cyclocondensation of β-enaminones with 5-aminopyrazoles is another highly efficient and regioselective method. nih.gov

Cross-Dehydrogenative Coupling (CDC): CDC represents a highly atom-economical strategy for forming C-C and C-heteroatom bonds by directly coupling two C-H bonds. This approach has been applied to the synthesis of pyrazolo[1,5-a]pyridines under both metal-catalyzed and metal-free conditions. nih.govacs.orgacs.org Palladium(II)-catalyzed CDC has been used for the direct C-H/C-H homocoupling of pyrazolo[1,5-a]pyridine precursors to form 3,3′-bipyrazolo[1,5-a]pyridines. acs.org As mentioned previously, a metal-free variant using acetic acid and O₂ provides a green pathway to uniquely substituted pyrazolo[1,5-a]pyridines. nih.govacs.org These CDC methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

The table below highlights key features of these advanced techniques.

TechniqueKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisRapid reaction times, high yields, cleaner productsPalladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines rsc.orgrsc.org
Cross-Dehydrogenative Coupling (CDC)High atom economy, avoids pre-functionalizationMetal-free synthesis using AcOH/O₂ nih.govacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including the pyrazolo[1,5-a]pyridine core. The application of microwave irradiation can significantly enhance the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov

One notable example is the base-catalyzed synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, a closely related analog to the pyrazolo[1,5-a]pyridine system. asianpubs.orgresearchgate.netchemijournal.com In this method, 5-amino-1H-pyrazole-4-ethyl-carboxylate is reacted with 2-bromo-malonaldehyde under microwave irradiation in the presence of various bases. asianpubs.orgresearchgate.net The study highlighted that the rate of reaction was influenced by the strength of the base used. asianpubs.orgresearchgate.net

Another application involves the solvent-free, microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles. researchgate.net This method has been used to produce 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) with very short reaction times (2 minutes) at 180°C. researchgate.net The efficiency and regioselectivity of this approach make it a valuable tool for accessing diverse pyrazolo[1,5-a]pyridine derivatives. researchgate.net

Furthermore, a convenient sequential one-pot approach under microwave irradiation has been developed for the synthesis of substituted pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazines. nih.gov This protocol avoids the tedious work-up and purification of intermediate compounds, showcasing the potential of microwave-assisted synthesis for creating sustainable chemical processes. nih.gov

Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Analogs
ProductReactantsConditionsYieldReference
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate5-Amino-1H-pyrazole-4-ethyl-carboxylate, 2-Bromo-malonaldehydeMicrowave, Various basesNot specified asianpubs.orgresearchgate.netchemijournal.com
2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidinesβ-Enaminones, NH-5-AminopyrazolesMicrowave, 180°C, 2 min, Solvent-free88-97% researchgate.net
C8-Functionalized 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, then NaOHMicrowave, 100°C, 5 min then 80°C, 3 minVaries nih.gov

Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Preparation

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. bme.hu These principles include the use of safer solvents, renewable starting materials, and energy-efficient processes. Several greener approaches have been developed for the synthesis of pyrazolo[1,5-a]pyridine and related heterocyclic systems.

A significant green approach is the use of sonochemical synthesis, an eco-friendly methodology that utilizes ultrasonic irradiation to promote reactions. nih.gov A highly efficient and convenient one-pot sonochemical strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3 + 2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions. nih.govacs.org This method offers excellent yields in significantly reduced reaction times compared to conventional heating. nih.gov

Another green strategy involves the use of molecular oxygen as a benign oxidant. An efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines involves an acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reaction of β-dicarbonyl compounds with N-amino-2-iminopyridines. acs.orgnih.gov This approach is noted for its atom efficiency and lack of need for prefunctionalization of the starting materials. nih.gov

Solvent-free synthesis is another cornerstone of green chemistry that has been applied to pyrazolo[1,5-a]pyrimidine synthesis. researchgate.net The reaction of heterocyclic amines with sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one can be carried out by grinding the reactants in a mortar at room temperature, completely avoiding the use of solvents. researchgate.net

Application of Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Synthesis
MethodologyKey Green PrincipleExample ReactionAdvantageReference
Sonochemical SynthesisEnergy efficiency, Reduced reaction time[3 + 2] cycloaddition of alkynes/alkenes with 2-imino-1H-pyridin-1-aminesHigh yields, Catalyst-free nih.govacs.org
Cross-dehydrogenative CouplingUse of a green oxidant (O2)Reaction of β-dicarbonyls with N-amino-2-iminopyridinesAtom economy, No prefunctionalization acs.orgnih.gov
Solvent-Free SynthesisElimination of harmful solventsGrinding of heterocyclic amines with a sodium salt of a propenone derivativeClean reaction, Simple workup researchgate.net

One-Pot Domino Reactions

One-pot domino reactions, where multiple bond-forming transformations occur sequentially in the same reaction vessel without the isolation of intermediates, represent a highly efficient synthetic strategy. academie-sciences.fr This approach simplifies experimental procedures, reduces waste, and saves time and resources.

A notable example is the one-pot, domino three-component condensation reaction for the synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. academie-sciences.fracademie-sciences.fr This reaction involves an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in ethanol (B145695) at reflux, proceeding without the need for a catalyst to afford the product in high yields. academie-sciences.fracademie-sciences.fr The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. academie-sciences.fr

Another example of a domino reaction is the copper-catalyzed synthesis of pyrazolo[1,5-c]quinazolines from o-alkenyl aromatic isocyanides and diazo compounds. rsc.org This process involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence. rsc.org While this example leads to a different heterocyclic system, the underlying principles of domino reactions are applicable to the construction of the pyrazolo[1,5-a]pyridine core.

These one-pot methodologies are particularly valuable for rapidly generating libraries of complex molecules for biological screening. nih.gov The development of such efficient synthetic routes is crucial for advancing drug discovery programs centered on the pyrazolo[1,5-a]pyridine scaffold.

Examples of One-Pot Domino Reactions for Pyrazolo[1,5-a]pyridine Analogs
ProductReactantsReaction TypeConditionsYieldReference
2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrilesAldehyde, 3(5)-Amino-5(3)-methylpyrazole, MalononitrileThree-component condensation-oxidationEthanol, RefluxHigh academie-sciences.fracademie-sciences.fr
Pyrazolo[1,5-c]quinazolineso-Alkenyl aromatic isocyanides, Diazo compoundsCopper-catalyzed domino reactionMild conditionsVaries rsc.org

General Reactivity Patterns of the Fused Pyrazolo[1,5-a]pyridine Ring System

The fused pyrazolo[1,5-a]pyridine ring system exhibits a distinct reactivity pattern that is a hybrid of its constituent pyrazole and pyridine rings. The pyrazole ring is generally electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic characteristic dictates the regioselectivity of various substitution reactions. researchgate.netresearchgate.net

Electrophilic aromatic substitution is a primary reaction pathway for the functionalization of the pyrazolo[1,5-a]pyridine core. The position of substitution is highly dependent on the reaction conditions and the nature of the electrophile. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine system, a related scaffold, can yield the 3-nitro derivative when using mixed nitric and sulfuric acids. researchgate.net Conversely, using nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position. researchgate.net Bromination reactions can result in the formation of 3-bromo and 3,6-dibromo species, further highlighting the reactivity of these positions towards electrophiles. researchgate.net

Strategies for Further Derivatization and Functionalization

The presence of the bromo and methyl groups on the this compound core provides multiple avenues for further chemical modification. These functional groups can be targeted to introduce new molecular complexity and to modulate the compound's physicochemical properties.

Reactions at Peripheral Positions of the Pyrazolo[1,5-a]pyridine Core

Functionalization of the pyrazolo[1,5-a]pyridine core can be achieved through various reactions targeting the peripheral carbon atoms. Electrophilic substitution reactions, as previously mentioned, are a common strategy. researchgate.net For example, halogenation and nitration can introduce substituents at specific positions, which can then be used in subsequent transformations. researchgate.netnih.gov

In the related pyrazolo[1,5-a]pyrimidine system, Vilsmeier-Haack conditions have been successfully employed to introduce a formyl group at the C3 position of 7-arylpyrazolo[1,5-a]pyrimidines. mdpi.com This reaction demonstrates the nucleophilic character of the C3 position, making it a target for electrophilic functionalization. mdpi.com

Transformations Involving Halogen and Alkyl Moieties in Pyrazolo[1,5-a]pyridine Derivatives

The bromo and methyl groups of this compound are prime sites for post-synthetic modification.

Reactions of the Bromo Group:

The bromine atom at the 6-position is a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions. Halogenated pyridines and related heterocycles are excellent substrates for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. chemspider.comquimicaorganica.orgnih.govnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govorganic-chemistry.org This strategy is widely used to introduce various aryl and heteroaryl substituents. researchgate.net The reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones with arylboronic acids has been shown to be effective, particularly with the use of specific palladium catalysts to prevent side reactions like debromination. nih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing a wide range of N-aryl compounds from primary and secondary amines. researchgate.net The reactivity of halogenated pyrazolo[1,5-a]pyrimidine cores in nucleophilic substitution and cross-coupling reactions makes the bromo group at the 6-position a key site for derivatization. nih.gov

Reaction Type Description Potential Application for this compound
Suzuki-Miyaura CouplingPd-catalyzed C-C bond formation between an aryl halide and an organoboron compound. organic-chemistry.orgIntroduction of aryl, heteroaryl, or alkyl groups at the 6-position.
Buchwald-Hartwig AminationPd-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.orgSynthesis of 6-amino-substituted pyrazolo[1,5-a]pyridine derivatives.
Nucleophilic Aromatic SubstitutionReplacement of a halide by a nucleophile, often requiring activating groups or harsh conditions.Reaction with strong nucleophiles to substitute the bromo group.

Reactions of the Methyl Group:

The methyl group at the 7-position can also be chemically transformed, although it is generally less reactive than the bromo group.

Oxidation: Methyl groups on pyridine rings can be oxidized to carboxylic acids under various conditions. google.combme.hu For instance, oxidation can be achieved using agents like potassium permanganate (B83412) or through catalytic vapor-phase oxidation. bme.huresearchgate.net This transformation would yield 6-bromopyrazolo[1,5-a]pyridine-7-carboxylic acid, a valuable intermediate for further functionalization, such as amide bond formation.

C-H Functionalization: Direct functionalization of the methyl C-H bonds is a more advanced strategy but offers a direct route to new derivatives. While specific examples on the pyrazolo[1,5-a]pyridine system are less common, methods for the methylation and alkylation of pyridine rings exist, suggesting the potential for modifying the existing methyl group or introducing new ones. rsc.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving the pyrazolo[1,5-a]pyridine system is essential for predicting reactivity and controlling product formation.

Electrophilic Substitution:

The mechanism of electrophilic substitution on the related pyrazolo[1,5-a]pyrimidine ring has been investigated. It is proposed that the 6-nitration proceeds via an addition-elimination sequence. researchgate.net In strongly acidic conditions, the reaction is believed to occur on the protonated form of the heterocycle. researchgate.net This protonation influences the electronic distribution within the ring system and directs the incoming electrophile.

Nucleophilic Aromatic Substitution:

For halogenated pyridines, nucleophilic substitution typically follows an addition-elimination mechanism. quimicaorganica.org The nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the halide leaving group restores the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the presence of any electron-withdrawing groups on the ring, which can stabilize the anionic intermediate. libretexts.org

Palladium-Catalyzed Cross-Coupling:

The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. Both mechanisms involve a series of steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A key difference in the Suzuki mechanism is the need to activate the boronic acid with a base to facilitate the transmetalation step. organic-chemistry.org

Structure Activity Relationship Sar Studies and Molecular Design in Pyrazolo 1,5 a Pyridine Research

Elucidating Structure-Activity Relationships within the Pyrazolo[1,5-a]pyridine (B1195680) Class

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, relates to its biological activity. For the pyrazolo[1,5-a]pyridine class, these studies involve the systematic synthesis and evaluation of derivatives to map out the contributions of different substituents at various positions on the bicyclic core. nih.gov The fused ring system itself offers a rigid conformation that is advantageous for binding to biological targets. mdpi.com Modifications around this core can significantly alter a compound's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with proteins, efficacy, selectivity, and bioavailability. nih.gov

Research has shown that nearly every position on the pyrazolo[1,5-a]pyridine scaffold can be functionalized to modulate activity. For instance, in the development of kinase inhibitors, substitutions at the 3- and 5-positions have been shown to be critical for potency and selectivity. nih.gov Similarly, studies targeting herpesviruses have identified the C-6 position as a key site for modification. nih.gov The goal of these SAR studies is to build a comprehensive model of the pharmacophore—the essential set of steric and electronic features required for optimal biological activity. This knowledge allows medicinal chemists to understand why a compound like this compound, with its specific substitution pattern, might exhibit a particular biological profile.

The table below summarizes general SAR findings for the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which provides valuable insights applicable to the pyrazolo[1,5-a]pyridine core.

PositionSubstituent TypeEffect on Biological Activity (Example Target)Reference
C2Amino GroupEnhances Trk kinase inhibition. mdpi.com
C3Carboxamide MoietySignificantly enhances TrkA kinase inhibition. mdpi.com
C3Aryl Group (with e--withdrawing group)Essential for maintaining potency against Pim-1 kinase. nih.gov
C5Substituted PyrrolidineIncreases Trk kinase inhibition activity. mdpi.com
C5Amino-containing MoietiesCritical for potency against Pim-1 kinase via hydrogen bonding. nih.gov
C7Nitrogenous GroupsCan be modified to explore different binding interactions. mdpi.com

Impact of Substituent Patterns on Molecular Recognition and Biological Potential

The specific substitution pattern of this compound—a bromine atom at the C-6 position and a methyl group at the C-7 position—creates a distinct chemical entity with unique potential for molecular recognition. Each substituent plays a crucial role in defining the molecule's interaction with biological targets.

The combined effect of these two substituents is therefore critical. The electron-withdrawing bromine and electron-donating methyl group create a unique electronic dipole on the pyridine (B92270) portion of the scaffold, while their respective sizes and shapes define a distinct steric profile. This precise arrangement is what determines how this compound is recognized at a molecular level, governing its biological potential.

The following table highlights the impact of substituents at the C-6 and C-7 positions on the properties of pyrazolo[1,5-a]pyridine and related scaffolds.

PositionSubstituentObserved/Potential ImpactReference
C-6BromoActs as a synthetic handle for further modification; allows for modulation of lipophilicity (clogP). nih.govchemijournal.com
C-6Various (via triflate intermediate)Demonstrated to maintain potent anti-herpesvirus activity across a diverse set of analogues. nih.gov
C-7MethylProvides a small hydrophobic group to probe binding pockets; influences local electronics and sterics.General Medicinal Chemistry Principle
C-7Aryl GroupsUsed in various derivatives to occupy larger binding site regions. mdpi.com

Rational Design Principles for Pyrazolo[1,5-a]pyridine-Based Scaffolds

The development of molecules like this compound is guided by principles of rational drug design. This process leverages an understanding of the biological target and the SAR of the chemical scaffold to create new compounds with improved properties. The pyrazolo[1,5-a]pyridine core is an excellent starting point for such design efforts due to its proven success as a pharmacophore. nih.govnih.gov

A common strategy involves using the core scaffold to establish primary binding interactions with the target protein. For example, the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system are known to form critical hydrogen bonds with the hinge region of many protein kinases, anchoring the inhibitor in the ATP-binding site. mdpi.com Once the core is anchored, substituents are rationally introduced to optimize potency, selectivity, and drug-like properties.

In this context, the design of this compound can be seen as a deliberate strategy:

Scaffold Selection : The pyrazolo[1,5-a]pyridine core is chosen for its favorable geometry and known ability to interact with important classes of biological targets. nih.govmdpi.com

Strategic Functionalization : The 6-bromo group is introduced not just for its intrinsic properties but as a versatile chemical handle. A key principle in modern medicinal chemistry is to design intermediates that can be rapidly converted into a library of diverse analogues. nih.gov A C-6 bromo derivative is an ideal precursor for this, allowing chemists to explore a wide range of substituents at this position to maximize activity.

Fine-Tuning Interactions : The 7-methyl group serves to probe the local topology of the target's binding site. Its inclusion could be based on a hypothesis that a small hydrophobic pocket exists in this region. By filling this pocket, binding affinity can be enhanced.

Computational Guidance : The design process is often supported by computational methods, such as molecular docking. researchgate.net These techniques can predict how different substitution patterns might affect the binding mode and affinity of a compound, allowing researchers to prioritize the synthesis of molecules like this compound that have the highest probability of success.

Ultimately, the rational design of pyrazolo[1,5-a]pyridine-based scaffolds is an iterative process of design, synthesis, and testing. The structure of this compound exemplifies a thoughtful approach where the core scaffold provides the foundation for biological activity, while the specific substituents are chosen to optimize molecular recognition and provide pathways for further chemical exploration. nih.gov

Computational and Theoretical Studies of Pyrazolo 1,5 a Pyridine Derivatives

Quantum Chemical Calculations (Density Functional Theory, DFT, and Time-Dependent DFT, TD-DFT) for Electronic Structure and Photophysical Properties

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules. For pyrazolo[1,5-a]pyridine (B1195680) and its related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, Density Functional Theory (DFT) is widely employed to determine optimized molecular geometries, electronic structures, and properties such as dipole moments and molecular electrostatic potentials. researchgate.net

DFT calculations are fundamental for understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, in a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related heterocyclic system, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net Analysis of these orbitals reveals the distribution of electron density and helps predict regions susceptible to electrophilic or nucleophilic attack.

Time-Dependent DFT (TD-DFT) extends these calculations to excited states, making it an essential method for predicting and interpreting the photophysical properties of fluorescent molecules. researchgate.net Studies on pyrazolo[1,5-a]pyrimidine-based fluorophores have shown that TD-DFT can accurately predict absorption and emission spectra. rsc.org These calculations have revealed that the introduction of electron-donating groups (EDGs) at specific positions on the fused ring system can enhance absorption and emission intensities by facilitating intramolecular charge transfer (ICT), a key process in many fluorescent probes. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. rsc.org This theoretical understanding allows for the rational design of new fluorophores with tailored optical properties. researchgate.net

Table 1: Representative Theoretical Data for Heterocyclic Compounds

Compound ClassMethodCalculated PropertyValueReference
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineDFTHOMO-LUMO Gap4.343 eV researchgate.net
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineDFT/B3LYPHOMO-LUMO Gap2.3591 eV nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesTD-DFTAbsorption Maxima (λmax)Varies with substituent rsc.org

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how potential drug candidates, such as pyrazolo[1,5-a]pyridine derivatives, interact with biological targets like proteins and enzymes. nih.govfip.org

For the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, docking studies have been performed to investigate their potential as inhibitors for various enzymes, including kinases and cyclooxygenase (COX). fip.orgnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For example, docking studies of pyrazolo[3,4-b]pyridine derivatives identified hydrogen bonds with hinge region residues (Glu87 and Cys89) of TANK-binding kinase 1 (TBK1). nih.gov Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been docked into the active site of the VEGFR-2 enzyme to rationalize their anticancer activity. ekb.eg The results of these simulations, often expressed as a docking score, provide a valuable estimation of the binding affinity and guide the synthesis of more potent and selective inhibitors. ekb.eg

Theoretical Predictions in Support of Experimental Synthetic and Reactivity Studies

Computational chemistry provides powerful tools to complement experimental organic synthesis. Theoretical calculations can be used to predict the feasibility of reaction pathways, understand reaction mechanisms, and explain observed regioselectivity. acs.org For the synthesis of pyrazolo[1,5-a]pyridine derivatives, which can often be prepared through cyclocondensation or cycloaddition reactions, theoretical studies can elucidate the transition states and intermediates involved. rsc.orgchim.it

For instance, DFT calculations can help rationalize why a particular isomer is formed preferentially in a reaction by comparing the activation energies of different possible pathways. researchgate.net This is particularly valuable in the synthesis of substituted heterocycles where multiple regioisomers are possible. doi.org By understanding the electronic factors that govern the reactivity of the starting materials and intermediates, chemists can optimize reaction conditions to improve yields and selectivity. These predictive capabilities accelerate the discovery and development of novel synthetic methodologies for complex heterocyclic systems like pyrazolo[1,5-a]pyridines. organic-chemistry.org

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying the stable low-energy conformations of a molecule and determining the energy barriers for conversion between them.

For derivatives of the pyrazolo[1,5-a]pyridine scaffold, computational methods can be used to perform systematic conformational searches and calculate the relative energies of different conformers. researchgate.net In a study on the reduction products of 5,7-dimethylpyrazolo[1,5-a]pyrimidine, conformational energy calculations were performed for the resulting stereoisomers. mdpi.com The calculations revealed that the syn-configured isomer was conformationally stable, while the trans-configured isomer was a more labile system existing in a dynamic equilibrium between two conformers. mdpi.com Such analyses provide crucial information on the molecule's shape and flexibility, which is essential for understanding its interaction with biological receptors and its potential for applications in materials science. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Pyrazolo 1,5 a Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 6-bromo-7-methylpyrazolo[1,5-a]pyridine, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. The expected spectrum would show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) core and a characteristic signal for the methyl (CH₃) group protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton to its position on the bicyclic ring system.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, methyl) and its electronic environment, influenced by the adjacent nitrogen, bromine, and methyl substituents.

A hypothetical data table for the expected NMR analysis is presented below.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: This is a representation of expected data; experimental values are not available.)

¹H NMR ¹³C NMR
Position δ (ppm) Multiplicity Position δ (ppm)
H-2 data unavailable data unavailable C-2 data unavailable
H-3 data unavailable data unavailable C-3 data unavailable
H-5 data unavailable data unavailable C-3a data unavailable
7-CH₃ data unavailable data unavailable C-5 data unavailable
C-6 data unavailable
C-7 data unavailable
C-8a data unavailable

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of this compound, C₈H₇BrN₂. The technique would distinguish the compound's exact mass from that of other molecules with the same nominal mass. The presence of a bromine atom would be evident from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.

Table 2: Molecular Formula and Mass Data for this compound

Parameter Value
Molecular Formula C₈H₇BrN₂
Monoisotopic Mass (Calculated) 209.97926 Da
Expected [M+H]⁺ (⁷⁹Br) data unavailable

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. Key expected absorptions would include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the heterocyclic system, and potentially a C-Br stretching vibration at a lower frequency.

Table 3: Expected IR Absorption Bands for this compound (Note: This is a representation of expected data; experimental values are not available.)

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch data unavailable
Aliphatic C-H Stretch (CH₃) data unavailable
C=C / C=N Ring Stretch data unavailable
C-H Bending data unavailable

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would reveal the exact solid-state conformation of the molecule. It would confirm the planarity of the pyrazolo[1,5-a]pyridine ring system and provide precise measurements of the C-C, C-N, C-H, and C-Br bond lengths and angles. Furthermore, the analysis would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. Such data is fundamental for understanding the material's solid-state properties and for computational modeling studies. To date, no public crystallographic information file (CIF) or structural report for this compound is available.

Emerging Research Directions and Applications in Organic and Medicinal Chemistry

Pyrazolo[1,5-a]pyridine (B1195680) as a Versatile Synthetic Building Block

The pyrazolo[1,5-a]pyridine core is a foundational structure in the development of complex chemical entities. researchgate.net The inherent reactivity and stability of this scaffold, combined with the presence of specific functional groups as seen in 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, make it an exceptionally versatile building block. The bromine atom at the 6-position is particularly useful, serving as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the creation of diverse chemical libraries for drug discovery and materials science.

The methyl group at the 7-position can also be functionalized, although it is generally less reactive than the bromo group. It can, however, influence the electronic properties of the ring system and participate in certain synthetic transformations. The combination of these two groups on the pyrazolo[1,5-a]pyridine scaffold provides a strategic advantage for chemists, allowing for sequential and regioselective modifications. This step-wise functionalization is crucial in constructing complex molecules with precise three-dimensional arrangements, which is often a requirement for potent and selective biological activity. The straightforward synthesis of functionalized tetrahydropyrazolo[1,5-a]pyrazines further highlights the utility of related scaffolds as bifunctional building blocks in medicinal chemistry. researchgate.net

Exploration as Indole (B1671886) Bioisosteres

In medicinal chemistry, the concept of bioisosterism—where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance biological activity—is a powerful strategy. The pyrazolo[1,5-a]pyridine nucleus is recognized as a bioisostere of the indole ring system, a privileged scaffold found in numerous biologically active compounds and natural products.

The structural and electronic similarities between indole and pyrazolo[1,5-a]pyridine allow the latter to mimic the former in binding to biological targets. Specifically, the nitrogen-containing bicyclic structure can engage in similar hydrogen bonding and π-stacking interactions as indole. The substitution of a carbon atom in the indole's six-membered ring with a nitrogen atom, as in the pyrazolo[1,5-a]pyridine core, can alter metabolic stability, solubility, and receptor-binding affinity. For instance, a compound bearing an indole moiety on a pyrazole (B372694) ring has been shown to bind in a unique conformation to its target, highlighting the potential for novel interactions. mdpi.com Therefore, this compound represents a valuable starting point for designing novel therapeutics where the indole core is replaced to optimize pharmacokinetic and pharmacodynamic properties.

Development as Fluorescent Probes and Materials in Optical Applications

The pyrazolo[1,5-a]pyridine scaffold has emerged as an attractive core for the development of novel fluorophores. nbinno.com These compounds often exhibit favorable photophysical properties, including high quantum yields, good photostability, and tunable emission spectra. nbinno.comrsc.org The fluorescence characteristics of these molecules are highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov

By strategically introducing electron-donating and electron-withdrawing groups, researchers can modulate the intramolecular charge transfer (ICT) process, which governs the absorption and emission properties. nih.gov this compound can serve as a key intermediate in this context. The bromo group can be replaced with various aryl or other conjugated systems via cross-coupling reactions to extend the π-system and shift the emission wavelength, potentially into the red or near-infrared regions, which are desirable for biological imaging. unito.it Derivatives of the pyrazolo[1,5-a]pyridine core have been successfully developed as fluorescent probes for detecting pH changes in cellular environments and for imaging lipid droplets. researchgate.netrsc.orgnih.gov The versatility of this scaffold allows for the creation of tailored probes for specific biological analytes and environments. rsc.orgdocumentsdelivered.com

Contribution to the Discovery of Modulators for Biological Targets (e.g., protein kinases)

The pyrazolo[1,5-a]pyridine scaffold is a prominent feature in a multitude of compounds designed to modulate the activity of various biological targets, with protein kinases being a particularly significant class. nih.govrsc.org Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov The pyrazolo[1,5-a]pyridine core can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases. rsc.org

Derivatives of this scaffold have been identified as potent and selective inhibitors for a range of kinases, including:

Pim-1 Kinase: Compounds with the pyrazolo[1,5-a]pyrimidine (B1248293) core have shown nanomolar inhibitory activity against Pim-1, a kinase overexpressed in many cancers. nih.govresearchgate.net

PI3 Kinases: Novel series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3 kinase, with some examples showing IC50 values in the sub-nanomolar range. researchgate.netnih.gov More recently, derivatives have been discovered as potent dual inhibitors of PI3Kγ and PI3Kδ. nih.govbohrium.com

Threonine Tyrosine Kinase (TTK): A scaffold hopping approach led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors, culminating in the identification of a highly selective, orally bioavailable anticancer agent. nih.gov

Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved and clinical-stage Trk inhibitors used for treating solid tumors with NTRK gene fusions. mdpi.com

The ability to easily modify the pyrazolo[1,5-a]pyridine core, as exemplified by the functional handles on this compound, allows medicinal chemists to fine-tune selectivity and potency against specific kinase targets.

Target KinaseScaffold TypeReported Potency (IC50)Reference
Pim-1Pyrazolo[1,5-a]pyrimidineNanomolar range nih.gov
PI3KαPyrazolo[1,5-a]pyridine0.9 nM nih.gov
PI3KγPyrazolo[1,5-a]pyridine4.0 nM nih.gov
PI3KδPyrazolo[1,5-a]pyridine9.1 nM nih.gov
TTKPyrazolo[1,5-a]pyrimidine0.1 nM (Ki) nih.gov
TrkAPyrazolo[1,5-a]pyrimidine1.9 nM mdpi.com
TrkBPyrazolo[1,5-a]pyrimidine3.1 nM mdpi.com
TrkCPyrazolo[1,5-a]pyrimidine2.3 nM mdpi.com

This table is interactive and represents selected examples from the literature.

Role in Advanced Heterocyclic Synthesis and Method Development

The synthesis of pyrazolo[1,5-a]pyridines and related fused heterocycles is an active area of research, with a focus on developing more efficient, atom-economical, and environmentally friendly methods. The compound this compound not only results from such synthetic endeavors but also serves as a crucial substrate for developing new synthetic methodologies.

Common synthetic routes to the pyrazolo[1,5-a]pyridine core include intermolecular [3+2] cycloadditions of N-iminopyridinium ylides and intramolecular cyclizations. acs.org More recent advancements include the development of cross-dehydrogenative coupling (CDC) reactions, which allow for the formation of C-C bonds with minimal pre-functionalization of the substrates. acs.org Multi-component reactions, where three or more reactants combine in a single operation to form the product, have also been employed to generate structural diversity in a highly efficient manner. nih.gov

The bromine atom in this compound is an ideal functional group for post-synthesis modification. It enables researchers to explore late-stage functionalization, a strategy that introduces key structural motifs at the end of a synthetic sequence. This approach is highly valuable in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies. The development of novel palladium-catalyzed and other transition-metal-catalyzed reactions often relies on robust and versatile substrates like this compound to demonstrate their utility and scope.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, and how are intermediates characterized?

Synthesis typically involves palladium-catalyzed cross-coupling or cyclization reactions. For example:

  • Stepwise functionalization : Bromination at position 6 can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Methylation at position 7 may involve alkylation reagents like methyl iodide in the presence of a base (e.g., K2_2CO3_3) .
  • Intermediate characterization : Key intermediates are validated via 1^1H NMR (e.g., δ 2.66 ppm for CH3_3), 13^{13}C NMR (e.g., δ 22.05 ppm for CH3_3), and mass spectrometry (e.g., [M + H]+^+ peaks). IR spectroscopy confirms functional groups like C=O (1695 cm1^{-1}) or NH (3280 cm1^{-1}) .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Analytical methods : High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N content) are critical. For example, deviations >0.3% in elemental composition indicate impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Recrystallization from solvents like DMF or ethanol removes byproducts .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s low solubility in non-polar media. Cooling to −10°C yields crystalline products with defined melting points (e.g., 117–118°C for similar aminal derivatives) .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

  • Bromo as a directing group : The electron-withdrawing bromine at position 6 enhances electrophilic substitution at position 6. Methyl groups (electron-donating) stabilize adjacent positions, favoring Suzuki-Miyaura couplings with aryl boronic acids .
  • Mechanistic studies : Kinetic isotopic effect (KIE) experiments and DFT calculations reveal that bromine slows nucleophilic attack at position 6, while methyl groups increase steric hindrance at position 7 .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Selective protection : Temporary protection of the pyrazole nitrogen with tert-butyldimethylsilyl (TBDMS) groups prevents unwanted alkylation.
  • Catalytic systems : Pd(OAc)2_2/XPhos in toluene at 80°C minimizes debromination. Silver additives (e.g., Ag2_2CO3_3) suppress β-hydride elimination in Heck reactions .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

  • Docking studies : Molecular docking with kinase targets (e.g., EGFR) uses AutoDock Vina to assess binding affinities. Methyl groups at position 7 improve hydrophobic interactions, while bromine enhances halogen bonding .
  • QSAR models : Quantitative structure-activity relationship (QSAR) analysis links logP values (<3.5) to improved cellular permeability .

Q. What crystallographic techniques resolve π-π stacking and hydrogen-bonding interactions in this compound complexes?

  • Single-crystal X-ray diffraction : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) reveals intermolecular C–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking distances (3.5 Å) between pyridine rings .

Methodological Considerations

Q. How are kinetic parameters (e.g., kobsk_{obs}kobs​) determined for reactions involving this compound?

  • Pseudo-first-order kinetics : Reactions are monitored via in situ 1^1H NMR or UV-Vis spectroscopy. For example, bromine displacement rates with NaN3_3 follow kobs=1.2×103k_{obs} = 1.2 \times 10^{-3} s1^{-1} at 25°C .

Q. What safety protocols are critical for handling brominated pyrazolo derivatives?

  • Ventilation and PPE : Use fume hoods for reactions releasing HBr. Gloves (nitrile) and goggles are mandatory. Waste must be neutralized with NaHCO3_3 before disposal .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Reactant of Route 2
6-Bromo-7-methylpyrazolo[1,5-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.